4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine often involves multi-step chemical reactions. For example, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution followed by hydrogenation and iodination, demonstrating the complexity and the need for optimization in the synthesis of such compounds (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have revealed intricate details like hydrogen bonding, molecular conformations, and non-covalent interactions, which are crucial for understanding the compound's chemical behavior and interactions (Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds with a structure similar to 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine may participate in a variety of chemical reactions, showcasing their reactivity and chemical properties. For instance, copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been synthesized, showing how ligands with similar structures can form complexes with metals, which is significant for understanding their potential in catalysis and material science (Bushuev et al., 2010).
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligand
4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine has been identified as a ligand with moderate affinity for the human dopamine D4 (hD4) receptor. Its structure has been modified to explore relationships with hD4 affinity and selectivity over other dopamine receptors (Rowley et al., 1997).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are formed under specific conditions such as microwave irradiation, indicating the compound's versatility in chemical synthesis (Al-Zaydi, 2009).
Antimicrobial and Anticancer Agents
Research has shown that derivatives of this compound have potential as antimicrobial and anticancer agents. For example, 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds show higher anticancer activity compared to certain reference drugs and also demonstrate significant antimicrobial activity (Hafez et al., 2016).
Cannabinoid Receptor Interaction
This compound has been studied for its interaction with the CB1 cannabinoid receptor. Its specific conformations and functional properties suggest its potential use in understanding cannabinoid receptor binding and for pharmacological applications (Shim et al., 2002).
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)piperidin-4-yl]-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6/c21-17-5-2-1-4-16(17)20(7-11-22-12-8-20)18-6-10-23-19(26-18)24-13-15-27-14-3-9-25-27/h1-6,9-10,14,22H,7-8,11-13,15H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPMKKFDGOMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NC(=NC=C2)NCCN3C=CC=N3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.